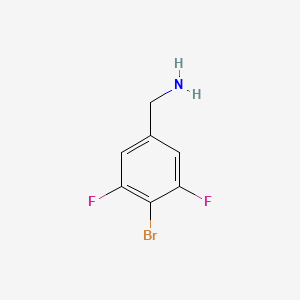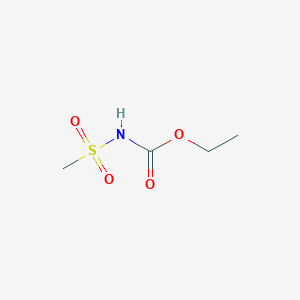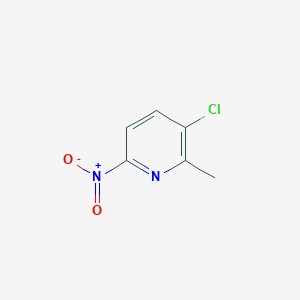![molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
4-[(E)-2-Phenylethenyl]benzaldehyde
Overview
Description
4-[(E)-2-Phenylethenyl]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde group attached to a styrene moiety. This compound is known for its distinctive structure, which includes a phenyl group connected to an ethenyl group in an E-configuration, further linked to a benzaldehyde group. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Wittig Reaction:
Reactants: Benzyltriphenylphosphonium chloride and benzaldehyde.
Conditions: The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Procedure: The Wittig reagent is prepared by reacting benzyltriphenylphosphonium chloride with the base to form the ylide, which then reacts with benzaldehyde to form 4-[(E)-2-Phenylethenyl]benzaldehyde.
-
Heck Reaction:
Reactants: Styrene and 4-bromobenzaldehyde.
Conditions: The reaction is catalyzed by palladium(II) acetate in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Procedure: The Heck reaction involves the coupling of styrene with 4-bromobenzaldehyde to form the desired product.
Industrial Production Methods:
Industrial production of this compound often involves large-scale application of the Wittig or Heck reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Conditions: Oxidation reactions are typically carried out in acidic or basic media.
Products: Oxidation of 4-[(E)-2-Phenylethenyl]benzaldehyde can lead to the formation of benzoic acid derivatives.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reduction reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol, 4-[(E)-2-Phenylethenyl]benzyl alcohol.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Substitution reactions can be carried out under mild conditions, often in the presence of a catalyst.
Products: Halogenation of the aromatic ring can yield various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 4-[(E)-2-Phenylethenyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biochemical pathways.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-[(E)-2-Phenylethenyl]benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, used widely in organic synthesis.
Cinnamaldehyde: Contains a similar ethenyl group but with a different substitution pattern.
4-Methoxybenzaldehyde: Similar structure with a methoxy group instead of the ethenyl group.
Uniqueness: 4-[(E)-2-Phenylethenyl]benzaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other aromatic aldehydes. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(2-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
InChI Key |
CLXSBHRRZNBTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
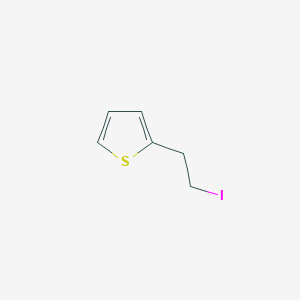
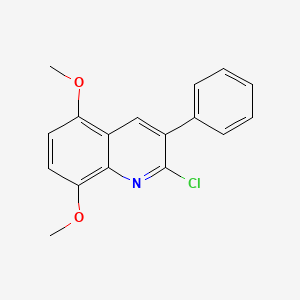
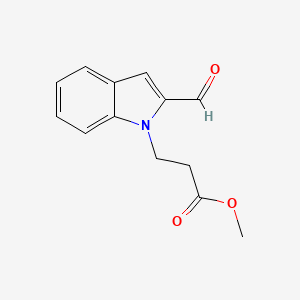
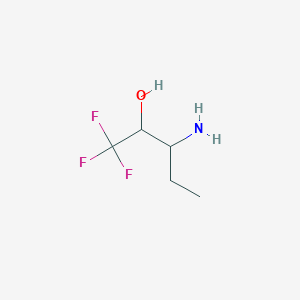
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)
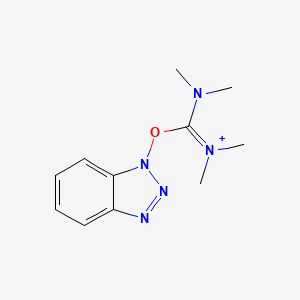
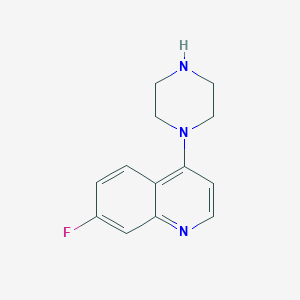
![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
